molecular formula C18H19FN2O2 B267363 N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

Cat. No. B267363
M. Wt: 314.4 g/mol
InChI Key: VJAKLRQAXKPBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor with multiple targets. It was first developed by Bayer AG and later approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib acts as a multi-targeted kinase inhibitor, inhibiting the activity of several tyrosine kinases such as RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3. By inhibiting these kinases, sorafenib interferes with the downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell proliferation. It also modulates the tumor microenvironment by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Sorafenib is a widely used tool compound for studying the role of various signaling pathways in cancer cells. Its multi-targeted kinase inhibition makes it a valuable tool for investigating the cross-talk between different signaling pathways. However, its potency and specificity may vary depending on the cell type and experimental conditions.

Future Directions

For research include combination therapy, biomarker identification, new indications, and resistance mechanisms.

Synthesis Methods

The synthesis of sorafenib involves a multi-step process that includes the condensation of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with butyl isocyanate to form the urea derivative, which is further reacted with 4-aminophenylboronic acid to produce sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways, including RAF/MEK/ERK and VEGFR/PDGFR.

properties

Product Name

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-butyl-4-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-12-20-17(22)13-6-10-16(11-7-13)21-18(23)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

VJAKLRQAXKPBMI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.